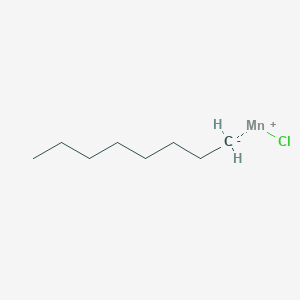
Octylmanganese chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octylmanganese chloride is an organometallic compound that features a manganese atom bonded to an octyl group and a chloride ion
準備方法
Synthetic Routes and Reaction Conditions
Octylmanganese chloride can be synthesized through the reaction of octylmagnesium bromide with manganese(II) chloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF). The general reaction is as follows:
MnCl2+2C8H17MgBr→Mn(C8H17)2+2MgBrCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Octylmanganese chloride undergoes various types of chemical reactions, including:
Oxidation: The manganese center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form manganese(0) species.
Substitution: The octyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and permanganates.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or aryl halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Higher oxidation state manganese compounds.
Reduction: Manganese(0) species.
Substitution: New organomanganese compounds with different alkyl or aryl groups.
科学的研究の応用
Octylmanganese chloride has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential role in biological systems as a trace element.
Medicine: Explored for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of octylmanganese chloride involves the interaction of the manganese center with various substrates. The manganese atom can undergo redox reactions, facilitating electron transfer processes. The octyl group provides steric and electronic effects that influence the reactivity and selectivity of the compound. Molecular targets include organic molecules with functional groups that can coordinate to the manganese center, leading to catalytic transformations.
類似化合物との比較
Similar Compounds
Manganese(II) chloride: A simpler manganese compound without the octyl group.
Octylmagnesium bromide: An organomagnesium compound used in the synthesis of octylmanganese chloride.
Manganese(II) acetate: Another manganese compound with different ligands.
Uniqueness
This compound is unique due to the presence of the octyl group, which imparts specific chemical properties and reactivity
特性
CAS番号 |
147608-28-4 |
|---|---|
分子式 |
C8H17ClMn |
分子量 |
203.61 g/mol |
IUPAC名 |
chloromanganese(1+);octane |
InChI |
InChI=1S/C8H17.ClH.Mn/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q-1;;+2/p-1 |
InChIキー |
CBADUKXZDGRORJ-UHFFFAOYSA-M |
正規SMILES |
CCCCCCC[CH2-].Cl[Mn+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanethiol, 2,2'-[1,3-propanediylbis(ethylimino)]bis-](/img/structure/B12550903.png)
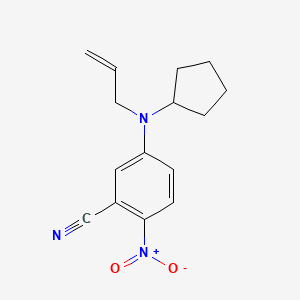
![1H,3H,5H,7H-[1,3,4]Thiadiazolo[3,4-c][1,3,4]thiadiazole](/img/structure/B12550909.png)

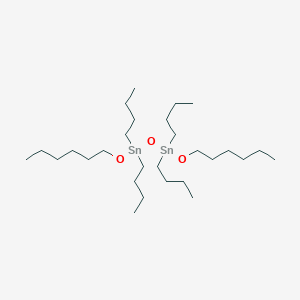
![3,3'-Bis[tert-butyl(dimethyl)silyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B12550922.png)
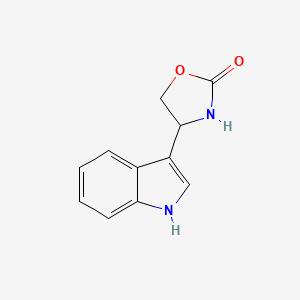
![Ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12550932.png)
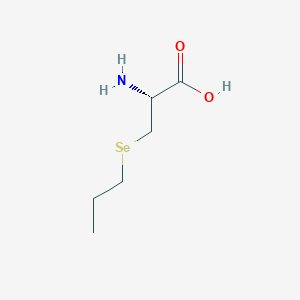
![Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide](/img/structure/B12550944.png)


![4-[(Propan-2-yl)oxy]benzene-1,2-diol](/img/structure/B12550964.png)
![(Z)-2-[(4-bromophenyl)diazenyl]-3-hydroxybut-2-enoic acid](/img/structure/B12550973.png)
